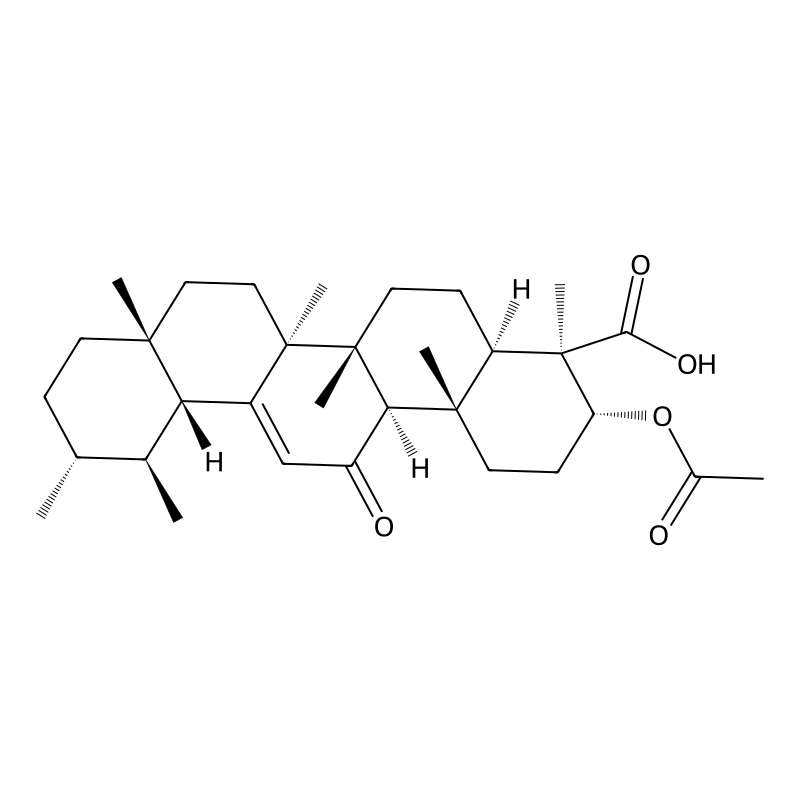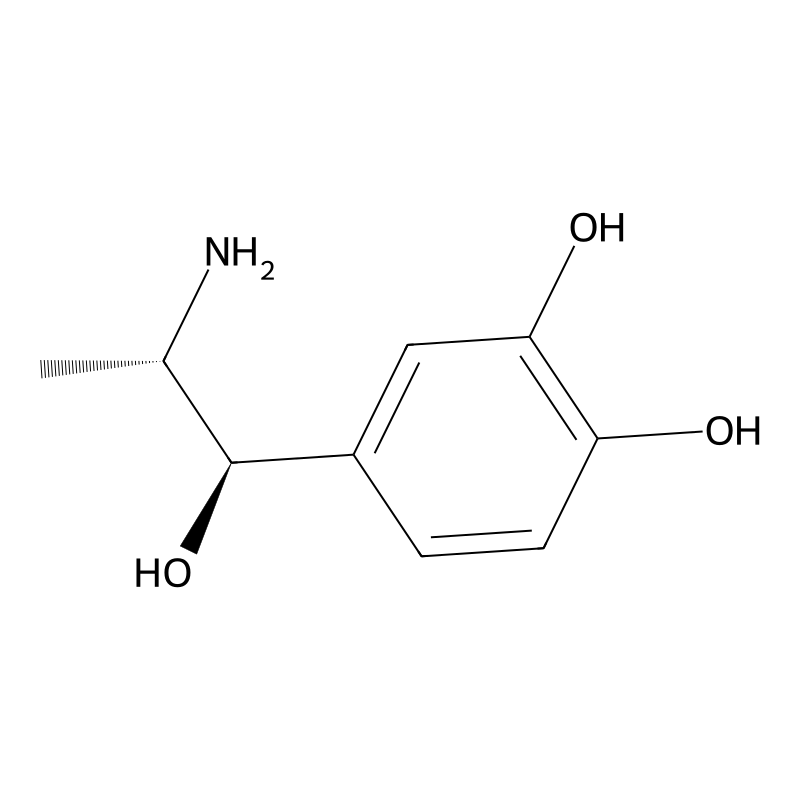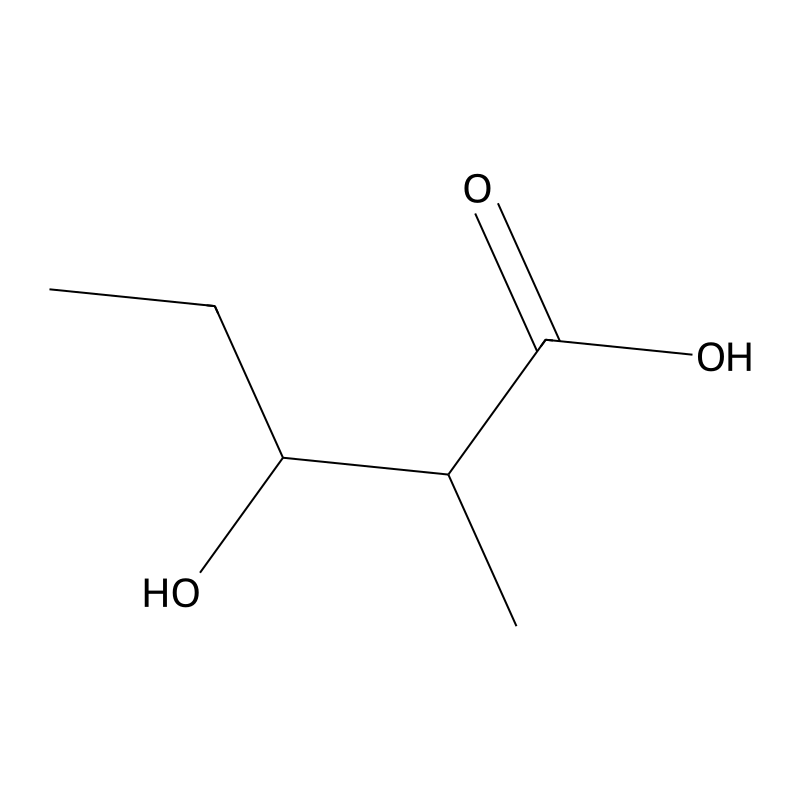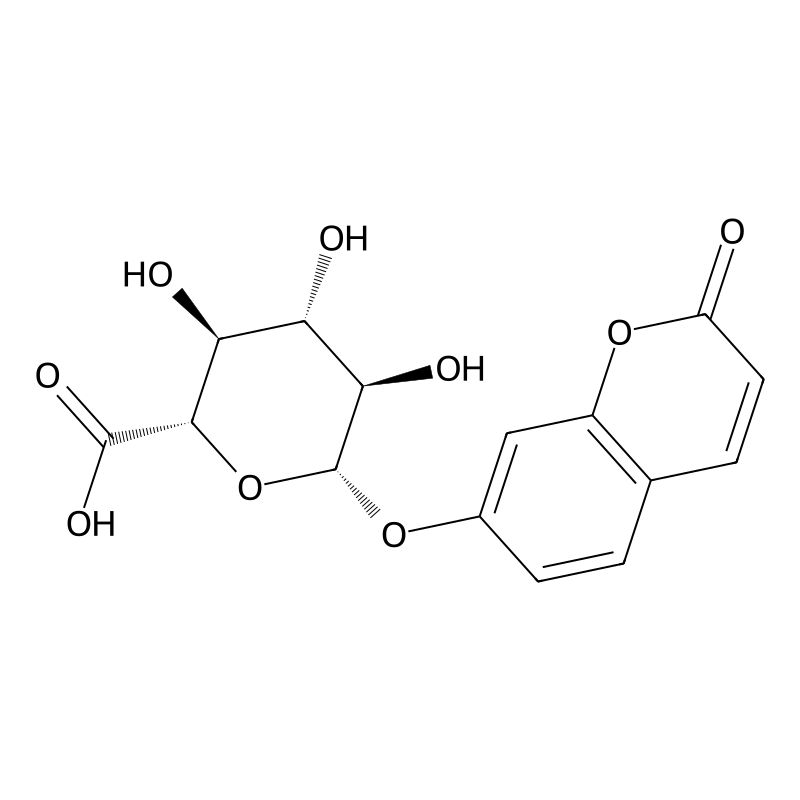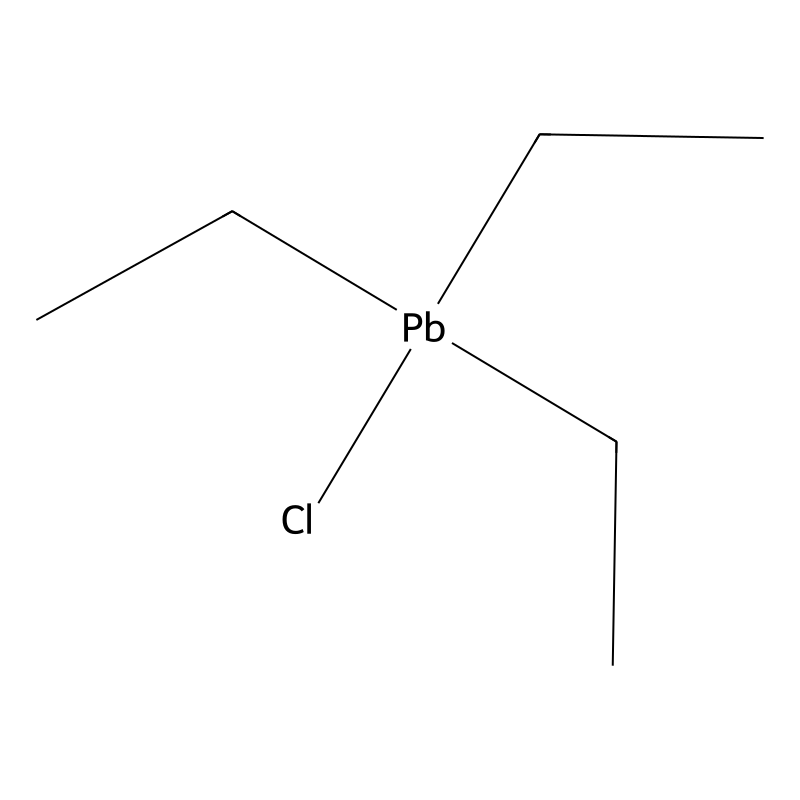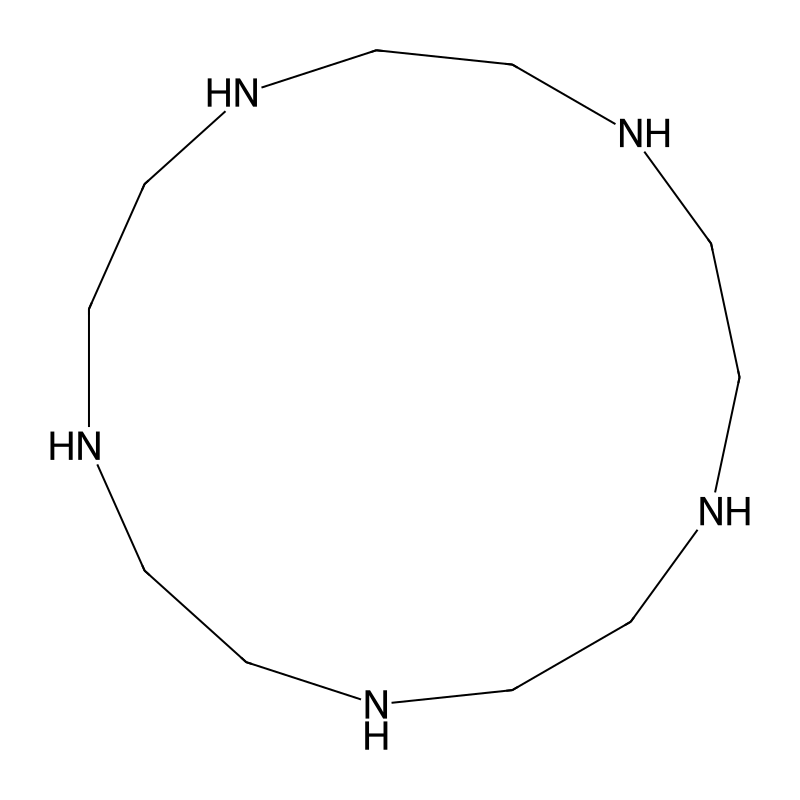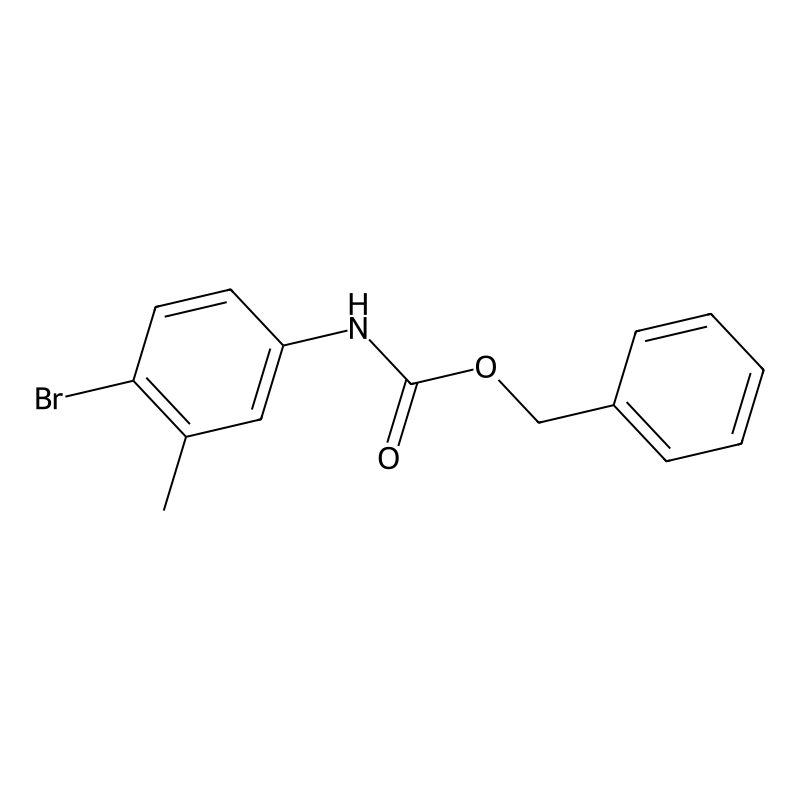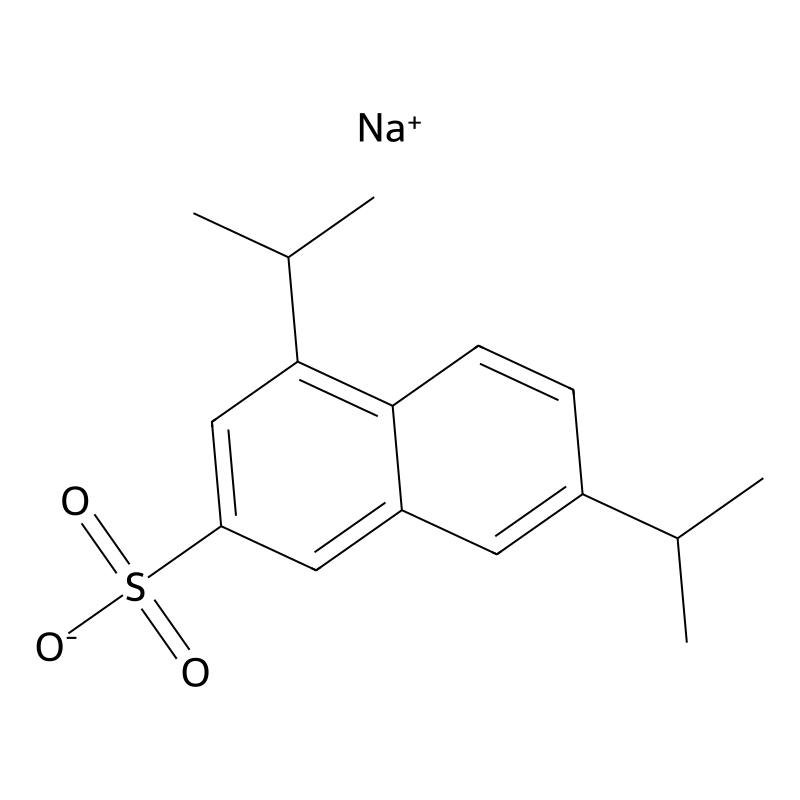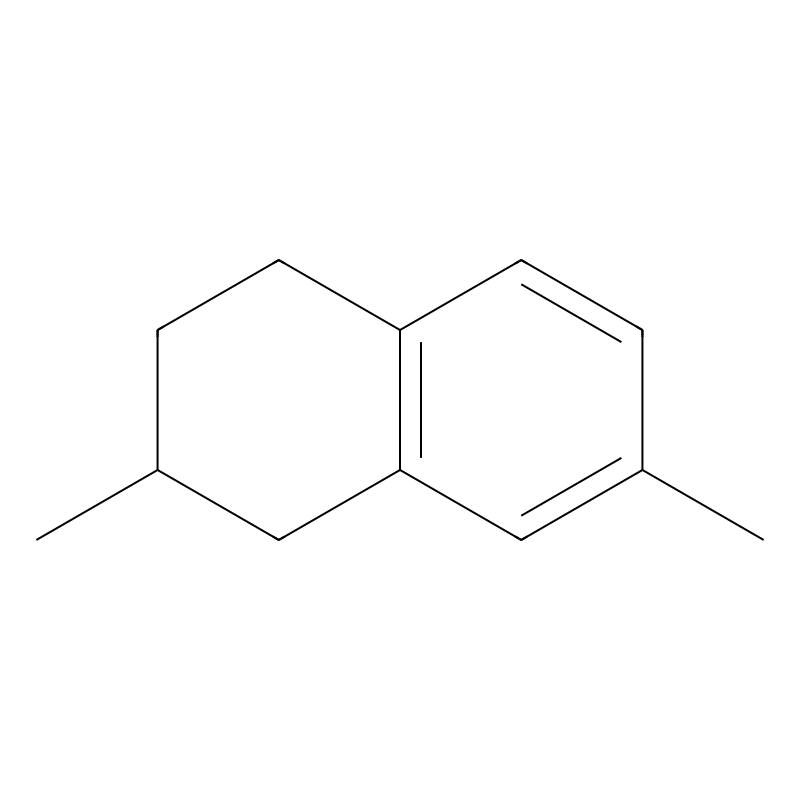(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid
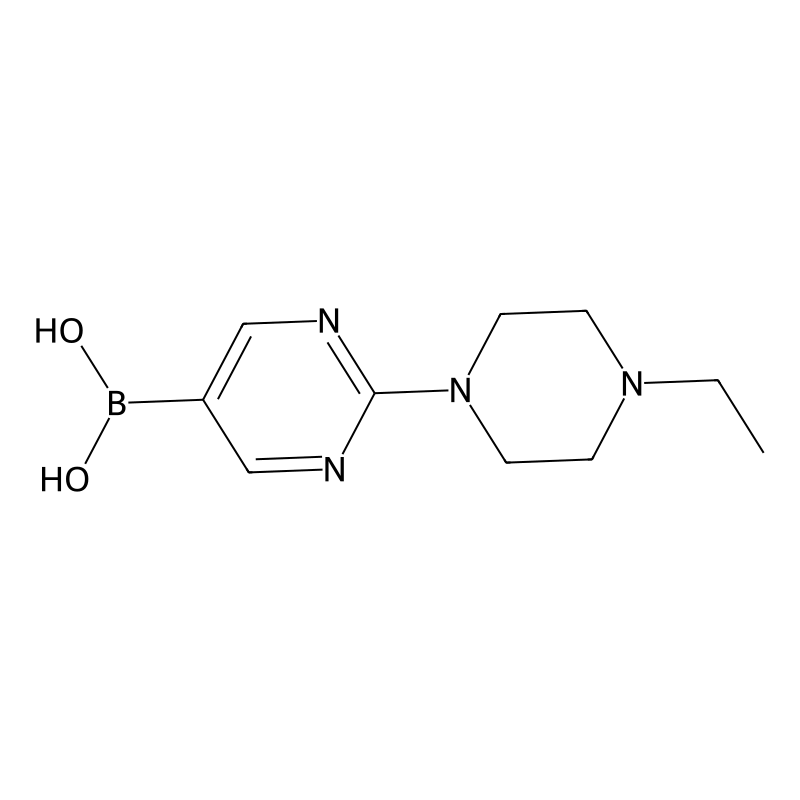
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Protein-Protein Interaction Studies
Boronic acids can be used as probes to study protein-protein interactions []. The strategic placement of the boronic acid group can allow for reversible binding to specific functionalities on a protein. The ethylpiperazinyl group in (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid could potentially target specific protein binding pockets.
Kinase Inhibitor Design
Pyrimidine derivatives have been explored as kinase inhibitors, which are molecules that target enzymes called kinases []. Kinases play a crucial role in various cellular processes, and their dysregulation is implicated in many diseases. (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid could be investigated for its potential to inhibit specific kinases due to the presence of the pyrimidine ring.
